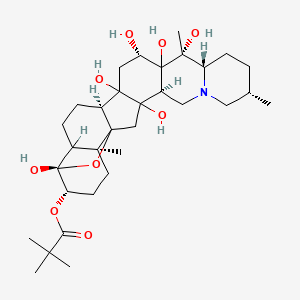
Einecs 303-499-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-butoxyethoxy)ethyl dihydrogen phosphate involves the reaction of 2-(2-butoxyethoxy)ethanol with phosphoric acid. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and consistent product quality. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-butoxyethoxy)ethyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphates and other oxidation products.
Reduction: Reduction reactions can convert it into different phosphoric acid derivatives.
Substitution: It can undergo substitution reactions where the butoxyethoxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various phosphoric acid derivatives, which have applications in different industrial processes.
Applications De Recherche Scientifique
2-(2-butoxyethoxy)ethyl dihydrogen phosphate is used in a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: This compound is used in biochemical assays and as a buffer in various biological experiments.
Industry: It is used in the manufacture of surfactants, detergents, and other industrial products.
Mécanisme D'action
The mechanism of action of 2-(2-butoxyethoxy)ethyl dihydrogen phosphate involves its interaction with various molecular targets and pathways. In biochemical assays, it acts as a buffer, maintaining the pH of the reaction environment. In industrial applications, it functions as a surfactant, reducing surface tension and enhancing the solubility of other compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-butoxyethoxy)ethanol: This compound is a precursor in the synthesis of 2-(2-butoxyethoxy)ethyl dihydrogen phosphate.
Phosphoric acid: It is used in the synthesis and has similar chemical properties.
N,N-dimethylcyclohexylamine: This compound is part of the final product and has similar applications in various industries.
Uniqueness
What sets 2-(2-butoxyethoxy)ethyl dihydrogen phosphate apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical and physical properties. This makes it particularly useful in specific industrial and research applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
94200-24-5 |
|---|---|
Formule moléculaire |
C16H36NO6P |
Poids moléculaire |
369.43 g/mol |
Nom IUPAC |
2-(2-butoxyethoxy)ethyl dihydrogen phosphate;N,N-dimethylcyclohexanamine |
InChI |
InChI=1S/C8H17N.C8H19O6P/c1-9(2)8-6-4-3-5-7-8;1-2-3-4-12-5-6-13-7-8-14-15(9,10)11/h8H,3-7H2,1-2H3;2-8H2,1H3,(H2,9,10,11) |
Clé InChI |
DTWUYNWNLHNNME-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCCOCCOP(=O)(O)O.CN(C)C1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


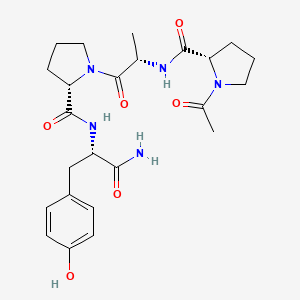
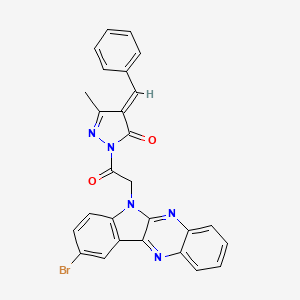
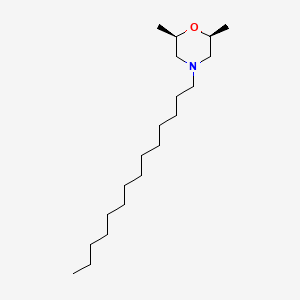


![15,16-dimethoxy-20-methyl-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13,15,17-hexaene-11,19-dione](/img/structure/B12710750.png)
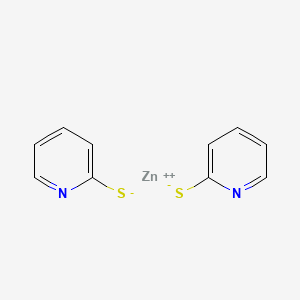

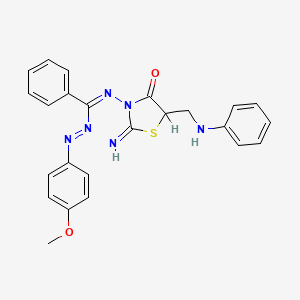
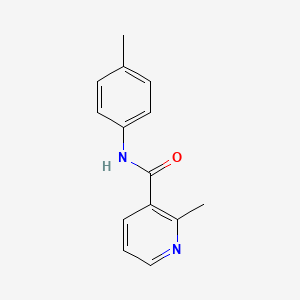

![[(3S,3aR,6S,6aS)-3-[4-(3-pyridin-4-ylsulfanylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12710794.png)

